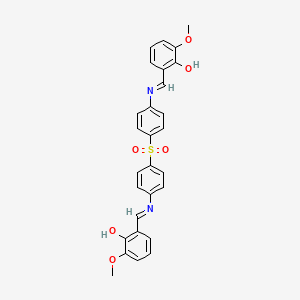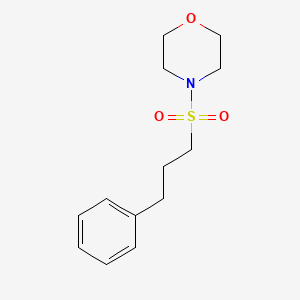
Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl and thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine compounds, and substituted derivatives with modified functional groups .
Applications De Recherche Scientifique
Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of calcium channel blockers and other therapeutic agents.
Mécanisme D'action
The mechanism of action of Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share structural similarities but differ in their specific functional groups and pharmacological properties .
Uniqueness
What sets Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique combination of a fluorophenyl group and a thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
853310-99-3 |
|---|---|
Formule moléculaire |
C21H20FNO4S |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
dimethyl 4-[4-(4-fluorophenyl)thiophen-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20FNO4S/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-9-14(10-28-16)13-5-7-15(22)8-6-13/h5-10,19,23H,1-4H3 |
Clé InChI |
JNERXSYMDNURPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CS2)C3=CC=C(C=C3)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


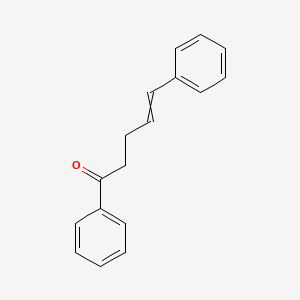
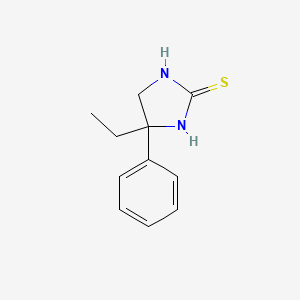
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
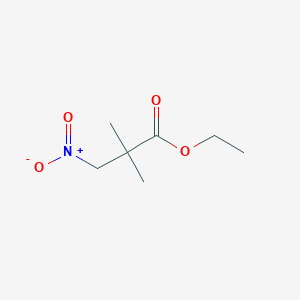
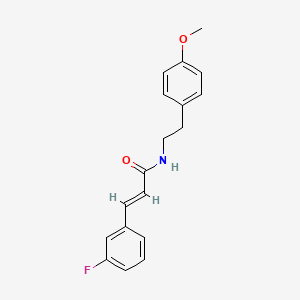
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)


![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
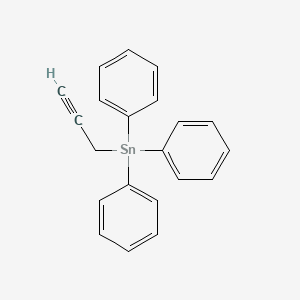

![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
